6-Ethylsulfinyl-2,2'-bipyridine
Description
6-Ethylsulfinyl-2,2'-bipyridine is a substituted bipyridine derivative featuring an ethylsulfinyl (-SOCH₂CH₃) group at the 6-position of one pyridine ring. This modification introduces both steric bulk and electronic effects, making it a versatile ligand in coordination chemistry. The sulfinyl group’s electron-withdrawing nature and ability to participate in non-covalent interactions (e.g., hydrogen bonding) distinguish it from simpler alkyl or aryl-substituted bipyridines.
Properties
CAS No. |
149775-39-3 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-ethylsulfinyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2OS/c1-2-16(15)12-8-5-7-11(14-12)10-6-3-4-9-13-10/h3-9H,2H2,1H3 |
InChI Key |
SOTBPMMJNICFER-UHFFFAOYSA-N |
SMILES |
CCS(=O)C1=CC=CC(=N1)C2=CC=CC=N2 |
Canonical SMILES |
CCS(=O)C1=CC=CC(=N1)C2=CC=CC=N2 |
Synonyms |
6-ETHYLSULFINYL-2,2'-BIPYRIDINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Effects of Substituents
Substituents at the 6-position of 2,2'-bipyridine significantly alter ligand donor strength and metal coordination behavior. Key analogs include:
Key Findings :
Coordination Behavior and Metal Complex Stability
- Platinum(II) Complexes: 6-Phenyl-2,2'-bipyridine derivatives form stable Pt(II) complexes with strong C–Pt bonds, enhancing chemical stability and membrane permeability .
- Structural Deviations : Ethynylpyridine analogs (e.g., tbpyPt(C₂pym)₂) show bond-angle deviations to accommodate crystal packing . The sulfinyl group’s bulkiness could exacerbate such distortions.
- Antimicrobial Activity : Mixed-ligand complexes with carboxylato and bipyridine derivatives (e.g., 6-methyl analogs) demonstrate biocidal activity . Sulfur-containing ligands like ethylsulfinyl may enhance this via thiol-group interactions.
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